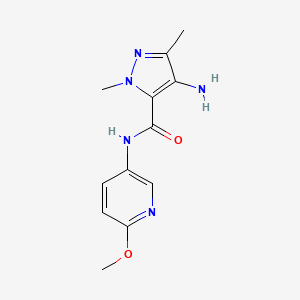![molecular formula C24H23N5O3 B2516846 1-benzyl-N-[2-(2-methoxyphenoxy)ethyl]-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide CAS No. 1798457-84-7](/img/structure/B2516846.png)
1-benzyl-N-[2-(2-methoxyphenoxy)ethyl]-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-benzyl-N-[2-(2-methoxyphenoxy)ethyl]-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C24H23N5O3 and its molecular weight is 429.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Heterocyclic Compounds in Medicinal Chemistry
Heterocycles containing heteroatoms such as nitrogen, sulfur, and oxygen, including triazole derivatives, play a crucial role in the development of new drugs with diverse biological activities. These compounds, including 1,2,3-triazoles, have been extensively studied for their potential in treating various central nervous system (CNS) disorders. The heterocyclic structure allows for a wide range of chemical modifications, making these compounds versatile scaffolds for synthesizing compounds with potential CNS activity. Specific attention has been given to the synthesis of novel central nervous system (CNS) acting drugs, highlighting the importance of heterocyclic compounds like 1,2,3-triazoles in drug discovery efforts (Saganuwan, 2017).
Chemistry and Properties of Pyridine Derivatives
The chemistry of 2,6-bis-(benzimidazol-2-yl)-pyridine and 2,6-bis-(benzthiazol-2-yl)-pyridine complexes has been explored, including their spectroscopic properties, structures, and biological activities. This review indicates the potential for further investigation into unknown analogues of these compounds, suggesting a promising avenue for developing new chemical entities with enhanced properties and applications (Boča, Jameson, & Linert, 2011).
Triazole Derivatives and Their Biological Activities
Recent patents on triazole derivatives have highlighted their broad range of biological activities, including anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. This review emphasizes the ongoing interest in developing novel triazoles with therapeutic potential, reflecting the diversity of applications that compounds similar to "1-benzyl-N-[2-(2-methoxyphenoxy)ethyl]-5-pyridin-4-yl-1H-1,2,3-triazole-4-carboxamide" may have in addressing a variety of health-related issues (Ferreira et al., 2013).
Environmental and Analytical Chemistry
The environmental fate and behavior of methoxyphenols, which are structurally related to the compound due to the presence of methoxy groups, have been reviewed, focusing on their atmospheric reactivity. This review provides insights into the degradation pathways and secondary organic aerosol (SOA) formation potential of methoxyphenols, underlining the environmental impact of such compounds (Liu, Chen, & Chen, 2022).
Mechanism of Action
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and van der waals forces .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are currently unknown. These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. These effects would depend on the compound’s specific targets and the biochemical pathways it affects .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could potentially affect the compound’s structure and, consequently, its ability to interact with its targets .
properties
IUPAC Name |
1-benzyl-N-[2-(2-methoxyphenoxy)ethyl]-5-pyridin-4-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O3/c1-31-20-9-5-6-10-21(20)32-16-15-26-24(30)22-23(19-11-13-25-14-12-19)29(28-27-22)17-18-7-3-2-4-8-18/h2-14H,15-17H2,1H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTEKKTVBCAIRPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCNC(=O)C2=C(N(N=N2)CC3=CC=CC=C3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

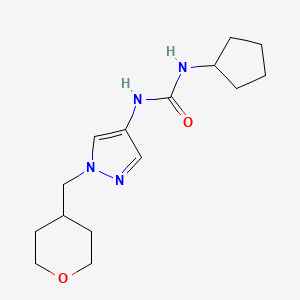
![1-(3,5-Dimethylphenyl)-4-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-dihydro-2,3-pyrazinedione](/img/structure/B2516764.png)



![4-chloro-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2516773.png)
![(4-Methylthiadiazol-5-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2516775.png)
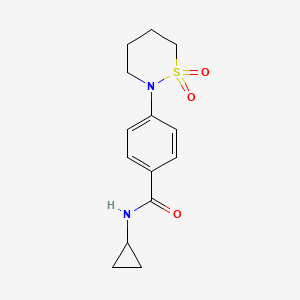
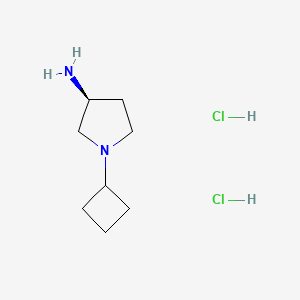
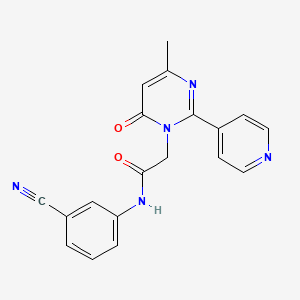
![N-isopropyl-4-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2516783.png)
![2-{[1-(2,5-dichlorophenyl)-1H-pyrazol-4-yl]carbonyl}phenyl phenylmethanesulfonate](/img/structure/B2516784.png)
